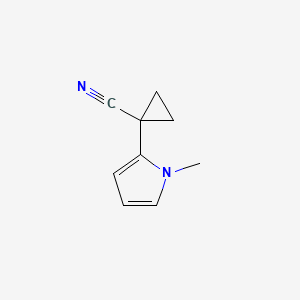
1-(1-Methylpyrrol-2-yl)cyclopropanecarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Methylpyrrol-2-yl)cyclopropanecarbonitrile, with the chemical formula C₉H₉N₂, is an intriguing compound. Its structure features a cyclopropane ring fused to a pyrrole moiety, and the nitrile group adds further complexity. This compound exhibits interesting properties due to its unique structural arrangement.
Vorbereitungsmethoden
Synthetic Routes:
Several synthetic routes exist for the preparation of 1-(1-Methylpyrrol-2-yl)cyclopropanecarbonitrile:
Cyclopropanation of Pyrrole Ring: One approach involves the cyclopropanation of pyrrole using reagents like diazo compounds or carbenes. The reaction typically occurs under mild conditions.
Nitrile Addition: The nitrile group can be introduced via nucleophilic addition to an appropriate precursor. For example, reaction with cyanide ions or other nitrile sources leads to the desired compound.
Industrial Production:
While industrial-scale production methods may vary, the synthetic routes mentioned above can be adapted for large-scale manufacturing. Optimization of reaction conditions, catalysts, and purification steps ensures efficient production.
Analyse Chemischer Reaktionen
1-(1-Methylpyrrol-2-yl)cyclopropanecarbonitrile participates in various chemical reactions:
Oxidation: It can undergo oxidation reactions, yielding functionalized derivatives.
Reduction: Reduction of the nitrile group produces corresponding amines.
Substitution: Nucleophilic substitution reactions at the pyrrole or cyclopropane ring occur, leading to diverse products.
Common reagents include Lewis acids, bases, and transition metal catalysts. The major products depend on reaction conditions and substituents.
Wissenschaftliche Forschungsanwendungen
1-(1-Methylpyrrol-2-yl)cyclopropanecarbonitrile finds applications in:
Medicinal Chemistry: Researchers explore its potential as a scaffold for drug design due to its unique structure.
Biological Studies: It may interact with specific receptors or enzymes, affecting cellular processes.
Materials Science: Its properties could contribute to novel materials or polymers.
Wirkmechanismus
The compound’s mechanism of action remains an active area of research. It likely modulates biological pathways by interacting with specific proteins or receptors. Further studies are needed to elucidate its precise targets.
Vergleich Mit ähnlichen Verbindungen
While 1-(1-Methylpyrrol-2-yl)cyclopropanecarbonitrile stands out due to its fused ring system, similar compounds include other cyclopropane-containing heterocycles. its specific combination of pyrrole and cyclopropane motifs sets it apart.
Eigenschaften
Molekularformel |
C9H10N2 |
|---|---|
Molekulargewicht |
146.19 g/mol |
IUPAC-Name |
1-(1-methylpyrrol-2-yl)cyclopropane-1-carbonitrile |
InChI |
InChI=1S/C9H10N2/c1-11-6-2-3-8(11)9(7-10)4-5-9/h2-3,6H,4-5H2,1H3 |
InChI-Schlüssel |
CXXOYZSURUYQEX-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=CC=C1C2(CC2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



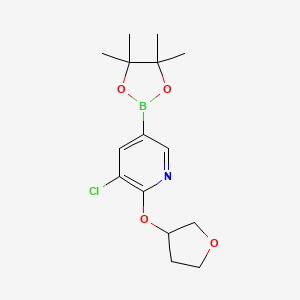
![2,2-Dimethylbutanoic Acid (1S,3R,7S,8S,8aR)-1,2,3,7,8,8a-Hexahydro-3-hydroperoxy-3,7-dimethyl-8-[2-[(2R,4R)-tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl]ethyl]-1-naphthalenyl Ester](/img/structure/B12074837.png)
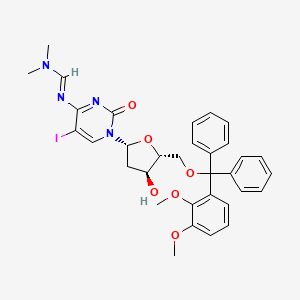
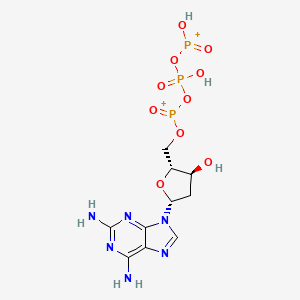
![3-[2-Fluoro-5-(trifluoromethyl)phenoxy]azetidine](/img/structure/B12074871.png)

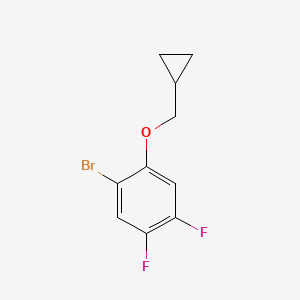



![3-O-tert-butyl 5-O-(4,12-diacetyloxy-2-benzoyloxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl) 2,2-dimethyl-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate](/img/structure/B12074891.png)
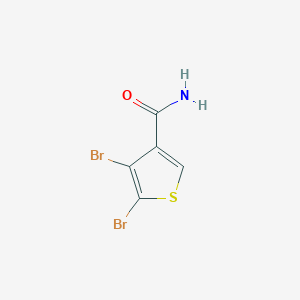
![7-Bromo-1-isobutyl-1H-benzo[d][1,2,3]triazole](/img/structure/B12074899.png)
